molecular formula C6H5N5 B3056231 4-Pteridinamine CAS No. 6973-01-9

4-Pteridinamine

Cat. No.: B3056231
CAS No.: 6973-01-9
M. Wt: 147.14 g/mol
InChI Key: VFATYAVSACUHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pteridinamine is a chemical compound with the molecular formula C6H5N5 and is a member of the pteridine family . Pteridines are nitrogen-containing heterocyclic compounds that form the core structure for a wide range of biologically significant molecules, such as folate derivatives and pterin cofactors. As such, this compound serves as a valuable building block in medicinal chemistry and chemical biology for the synthesis of more complex pteridine derivatives . In the context of solid-phase synthesis, which is a cornerstone of modern peptide and small molecule development, amines like this compound can be incorporated into growing molecular chains using standard coupling reagents . The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy, a gold standard in solid-phase synthesis, often requires reagents like piperidine for deprotection . While this compound itself is a primary amine, its strategic use and protection are critical for efficient synthesis. This compound is intended for use by qualified researchers in laboratory settings. This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. All handling and experiments should be conducted in accordance with applicable safety regulations.

Properties

IUPAC Name

pteridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H,(H2,7,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFATYAVSACUHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=NC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220026
Record name 4-Pteridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-01-9
Record name 4-Aminopteridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6973-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pteridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pteridinamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pteridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PTERIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O09I8IZT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pteridinamine can be synthesized through several methods. One common approach involves the reaction of N-(3-cyano-2-pyrazinyl)-methanimidic acid ethyl ester with ammonia in methanol at ambient temperature for 24 hours . Another method includes the synthesis from 6,7-dimethylpteridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Pteridinamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pteridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine-4,7-dione, while substitution reactions can produce various alkylated or halogenated derivatives .

Scientific Research Applications

Treatment of Neurological Disorders

4-Pteridinamine has been investigated for its potential in treating neurological conditions, particularly multiple sclerosis (MS). It acts as a potassium channel blocker, which can enhance nerve conduction and improve symptoms associated with demyelination.

  • Clinical Efficacy : Studies have shown that this compound can significantly improve walking capabilities in MS patients. A long-term study indicated that approximately 80-90% of patients who initially responded to treatment maintained benefits over time .
Study Population Response Rate Duration
Smith et al. (2000)MS Patients29.5% - 80%32 months
Brazilian StudyMS Patients70% efficiencyLong-term

Antidote for Neuromuscular Blockers

This compound has been recognized as an antidote for non-depolarizing neuromuscular blocking agents. Its ability to block potassium channels allows for the restoration of neuromuscular transmission, making it beneficial in clinical settings where such agents are used .

Pharmacological Research

As a research tool, this compound is utilized to study ion channels and synaptic transmission. Its role in enhancing neurotransmitter release at the neuromuscular junction has made it a valuable compound for understanding synaptic physiology .

  • Potassium Channel Studies : The compound selectively blocks Kv1 family potassium channels, which has implications for understanding various neurological conditions and developing targeted therapies.

Fluorescent Probes

Recent studies have explored the potential of aminopyridines, including derivatives of this compound, as fluorescent probes in biological applications. These compounds can be designed to selectively label proteins through bioorthogonal chemistry, enhancing imaging techniques in cellular biology .

Fluorescent Property Quantum Yield Application
Aminopyridine Derivative 10.34Protein Labeling
Aminopyridine Derivative 20.44Immunoassays

Toxicological Considerations

While this compound has therapeutic benefits, it is essential to consider its toxicity profile. The compound can cause convulsions or seizures due to its action on potassium channels, necessitating careful monitoring during clinical use .

Case Study 1: Efficacy in Multiple Sclerosis

A longitudinal study involving multiple sclerosis patients treated with this compound demonstrated significant improvements in mobility and quality of life metrics compared to baseline measurements. The treatment was well-tolerated with minimal adverse effects reported.

Case Study 2: Use as an Antidote

In a clinical setting where non-depolarizing neuromuscular blockers were administered, the application of this compound effectively reversed neuromuscular blockade within minutes, showcasing its rapid action and utility in emergency medicine.

Mechanism of Action

The mechanism of action of 4-Pteridinamine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can affect various biological processes, including metabolic pathways and signal transduction .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point (°C) Key Applications/Activity References
This compound C₆H₆N₆ 162.16 Base structure N/A Folate analogs, enzyme inhibition
5,6,7,8-Tetrahydro-4-pteridinamine C₆H₉N₅ 151.17 Saturated pteridine ring N/A Redox cofactor intermediates
SD-208 (2-(5-Chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine) C₁₇H₁₁ClFN₇ 383.77 Halogenated aryl, pyridinyl substituent N/A TGF-β kinase inhibition
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine C₂₄H₂₅N₇ 411.51 Bulky aryl/piperazinyl groups N/A Anticancer/antimicrobial research
4-(4-Pyridinyl)-2-pyrimidinamine C₉H₈N₄ 172.19 Pyridinyl-pyrimidine hybrid N/A Kinase inhibition, ligand design

Research Findings and Trends

  • Structure-Activity Relationships : Electron-deficient substituents (e.g., halogens, nitro groups) enhance binding to ATP pockets in kinases, while bulky groups (e.g., piperazinyl) improve selectivity .
  • Synthetic Challenges : Derivatives with complex substituents (e.g., ’s piperidine-sulfonyl-phenyl hybrids) require advanced catalytic systems, such as Pd-mediated cross-coupling or microwave-assisted synthesis .
  • Emerging Applications : Pteridinamine-based metal-organic frameworks (MOFs) are being explored for fluorescent sensing, leveraging their π-conjugated systems .

Biological Activity

4-Pteridinamine, also known as 4-aminopteridine, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pteridine, characterized by the presence of an amino group at the 4-position. Its structure allows for various interactions with biological targets, particularly in neuropharmacology.

The primary mechanism of action for this compound involves the modulation of ion channels, particularly potassium channels. This modulation can lead to increased neuronal excitability and synaptic transmission, making it a candidate for treating neurological disorders.

Potassium Channel Blockade

  • Action on Neurons : this compound acts as a potassium channel blocker, which prolongs action potentials and enhances neurotransmitter release at synapses. This effect is particularly beneficial in conditions characterized by demyelination, such as multiple sclerosis (MS) and spinal cord injuries .
  • Restoration of Conduction : In experimental models, it has been shown to restore conduction in demyelinated axons, although clinical doses are significantly lower than those used in experimental settings .

Multiple Sclerosis (MS)

Clinical studies have demonstrated that this compound can improve symptoms in MS patients by enhancing motor function and reducing fatigue. A long-term study indicated that up to 90% of patients who initially responded to treatment continued to experience benefits over time .

Spinal Cord Injury

Patients with spinal cord injuries have reported improvements in sensory and motor functions following treatment with this compound. The drug has been associated with decreased spasticity and pain relief .

Research Findings

Recent studies have highlighted the neuroprotective properties of this compound:

  • In Vitro Studies : Research involving motor neurons derived from induced pluripotent stem cells has shown that treatment with this compound can rectify ion-channel imbalances and reduce endoplasmic reticulum stress, indicating potential for neurodegenerative disease treatment .
  • Inflammatory Response : The compound has been observed to mitigate the release of pro-inflammatory mediators from microglia challenged with amyloid beta, suggesting a role in neuroinflammation management .

Case Studies

  • Clinical Trials in MS : A series of clinical trials demonstrated that administration of this compound improved visual function and overall quality of life in MS patients. The response rate varied between 29.5% to 80% across different studies .
  • Animal Models : In animal studies, treatment with this compound showed promise in reversing the effects of tetrodotoxin poisoning, although its efficacy as an antidote in humans remains unverified .

Data Table: Summary of Biological Activities

ActivityDescription
Potassium Channel BlockadeIncreases action potential duration; enhances neurotransmitter release
NeuroprotectionReduces endoplasmic reticulum stress; improves neuronal excitability
Anti-inflammatoryMitigates pro-inflammatory responses in microglia
Clinical Efficacy (MS)Improves symptoms in ~70-90% of treated patients
Spinal Cord InjuryEnhances sensory/motor function; reduces spasticity

Q & A

Q. Can this compound serve as a precursor for photoactivatable probes?

  • Design strategy : Functionalize the 4-amino group with nitroaryl or diazirine moieties for UV-induced crosslinking. Verify probe activity via fluorescence quenching assays and LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pteridinamine
Reactant of Route 2
Reactant of Route 2
4-Pteridinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.